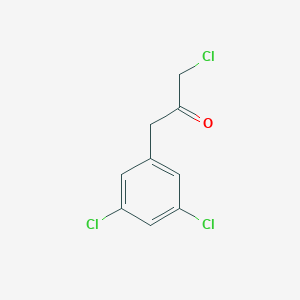

1-Chloro-3-(3,5-dichlorophenyl)propan-2-one

Description

Properties

IUPAC Name |

1-chloro-3-(3,5-dichlorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O/c10-5-9(13)3-6-1-7(11)4-8(12)2-6/h1-2,4H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLUUYYCNBFWHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-3-(3,5-dichlorophenyl)propan-2-one typically involves the chlorination of 3-(3,5-dichlorophenyl)propan-2-one. One common method includes the reaction of 3-(3,5-dichlorophenyl)propan-2-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-(3,5-dichlorophenyl)propan-2-one+SOCl2→this compound+SO2+HCl

Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Chloro-3-(3,5-dichlorophenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts or bases to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-Chloro-3-(3,5-dichlorophenyl)propan-2-one has several notable applications in scientific research:

Medicinal Chemistry

The compound is utilized in the development of potential therapeutic agents targeting neurological disorders and addiction treatments. Its structure allows for interactions with specific biological targets, making it a candidate for drug development.

Organic Synthesis

As an intermediate in organic synthesis, it is used to create more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various chemical transformations, such as nucleophilic substitutions and reductions.

Biological Studies

Researchers employ this compound to investigate the effects of chlorinated compounds on biological systems. It provides insights into enzyme interactions and receptor binding mechanisms, contributing to the understanding of drug actions and toxicity profiles.

Industrial Applications

In industrial settings, this compound is used to produce specialty chemicals with specific properties. Its unique structure makes it valuable in formulating products that require chlorinated intermediates.

Case Study 1: Neuropharmacological Research

A study investigated the potential neurotropic effects of derivatives of this compound in animal models. The findings indicated that certain derivatives exhibited significant activity in modulating neurotransmitter systems associated with addiction pathways. This highlights the compound's potential in developing new treatments for neurological disorders.

Case Study 2: Toxicity Assessment

A toxicity assessment was conducted on mice administered varying doses of a derivative based on this compound. Results showed no significant acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-Chloro-3-(3,5-dichlorophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated phenyl group can interact with hydrophobic pockets in proteins, while the carbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: 1-Chloro-3-(2,4-dichlorophenyl)propan-2-one

- Molecular Formula : C₉H₇Cl₃O (identical to the target compound).

- Structural Difference : The dichlorophenyl group is substituted at the 2,4-positions instead of 3,5.

- Biological Activity: Positional isomerism may affect binding to biological targets (e.g., enzymes or receptors) due to differences in spatial arrangement .

Halogen-Substituted Analog: 1-Chloro-3-(3,5-dibromophenyl)propan-2-one

- Molecular Formula : C₉H₇Br₂ClO.

- Structural Difference : Bromine replaces chlorine on the phenyl ring.

- Impact :

- Electronic Effects : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce electron-withdrawing effects, slowing ketone reactivity.

- Steric Hindrance : Increased bulkiness could hinder interactions in catalytic sites, influencing synthetic or biocatalytic applications .

Fungicide Derivatives: Iprodione and Related Compounds

- Example Compound : 3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide (Iprodione).

- Structural Difference : The 3,5-dichlorophenyl group is integrated into an imidazolidine ring system with a carboxamide side chain.

- Impact :

Heterocyclic Derivatives: Tetrazole-Containing Analogs

- Example Compound : 1-(5-(3,5-Dichlorophenyl)-2H-tetrazol-2-yl)propan-2-one.

- Structural Difference : A tetrazole ring replaces the propan-2-one backbone.

- Bioactivity: Enhanced polarity may improve solubility for pharmaceutical applications, as seen in Trypanosoma brucei inhibitors .

Data Table: Key Properties of Compared Compounds

Biological Activity

1-Chloro-3-(3,5-dichlorophenyl)propan-2-one, a chlorinated organic compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉Cl₂O. Its structure features a ketone functional group attached to a propan-2-one backbone, with two chlorine substituents on the phenyl ring. This configuration contributes to its electrophilic nature, allowing it to interact with various biological targets.

The mechanism of action for this compound involves:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function.

- Hydrophobic Interactions : The chlorinated phenyl group engages in hydrophobic interactions with protein structures, while the carbonyl group can form hydrogen bonds with amino acid side chains.

- Prodrug Potential : It may act as a prodrug, where its biological activity is enhanced through enzymatic transformation within target organisms.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : In vitro studies have shown that derivatives of this compound can effectively target multidrug-resistant bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae.

- Antifungal Activity : The compound has also demonstrated activity against fungal pathogens, indicating its potential utility in treating infections caused by resistant strains .

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds:

- A derivative containing a 3,5-dichloro substitution significantly reduced the viability of A549 human lung cancer cells by approximately 21.2%, showcasing its potential as an anticancer agent .

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for 1-Chloro-3-(3,5-dichlorophenyl)propan-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation, where 3,5-dichlorobenzoyl chloride reacts with chloroacetone in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Solvent choice (e.g., dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions like over-acylation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >85% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR : H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, carbonyl at ~205 ppm) .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ confirm functional groups .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 263.9) and predicted collision cross-sections (CCS: 144.5 Ų for [M+H]⁺) aid in structural validation .

Q. How does the reactivity of this compound compare to analogs with fluorine substituents?

The chlorine atoms enhance electrophilicity at the carbonyl group, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to fluoro-substituted analogs. For example, reactions with ethanol yield chloroformate esters at 60°C, whereas fluoro analogs require higher temperatures (80°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from substituent positioning. For example, 3,5-dichloro derivatives show stronger P2Y12 receptor inhibition (IC₅₀: 1.2 µM) than 3,4-dichloro variants (IC₅₀: 5.8 µM) due to steric and electronic effects . Systematic SAR studies using in vitro platelet aggregation assays and molecular docking can clarify these differences.

Q. What experimental strategies are recommended for studying the compound’s mechanism of action in enzyme inhibition?

- Radioligand Binding Assays : Use H-labeled analogs to quantify binding affinity to target enzymes (e.g., cytochrome P450 isoforms).

- Kinetic Studies : Monitor time-dependent inhibition via stopped-flow spectroscopy .

- Computational Modeling : MD simulations (AMBER/CHARMM) predict binding modes and guide mutagenesis experiments .

Q. How can crystallographic challenges (e.g., disorder in the propanone moiety) be addressed during structure determination?

High-resolution X-ray data (d < 0.8 Å) and twin refinement (SHELXL) improve model accuracy. For severe disorder, use restraints (e.g., DFIX for bond lengths) and multi-conformer refinement .

Q. What methodologies are effective for analyzing the compound’s environmental stability and degradation products?

- HPLC-MS/MS : Track degradation under UV light or hydrolysis (pH 7.4 buffer, 37°C). Major products include 3,5-dichlorobenzoic acid and chloroacetone derivatives.

- QSAR Models : Predict half-life using descriptors like logP and Hammett constants .

Methodological Tables

Table 1: Comparison of this compound with Structural Analogs

| Compound | Substituents | Reactivity (kₐ, s⁻¹) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| Target Compound | 3,5-Cl₂ | 0.45 | 1.2 (P2Y12 inhibition) |

| 1-Chloro-3-(3,4-Cl₂)propan-2-one | 3,4-Cl₂ | 0.32 | 5.8 |

| 1-Chloro-3-(3-F,5-Cl)propan-2-one | 3-F,5-Cl | 0.28 | 3.4 |

| Data sourced from comparative studies . |

Table 2: Predicted Collision Cross-Sections (CCS) for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 263.9 | 144.5 |

| [M+Na]⁺ | 285.9 | 159.7 |

| [M-H]⁻ | 261.9 | 146.5 |

| Predicted via ion mobility spectrometry . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.